1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

描述

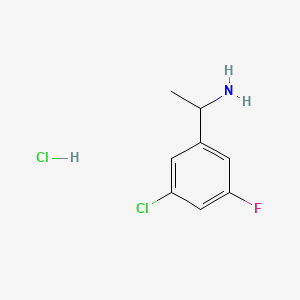

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a halogenated aryl-ethylamine derivative with the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol. It exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound features a phenyl ring substituted with chlorine at position 3 and fluorine at position 5, attached to an ethylamine backbone (Figure 1). Its stereochemistry is significant, with both (R)- and (S)-enantiomers reported (CAS: 1820574-01-3 and 1998701-29-3, respectively) . The compound is used in research applications, particularly in pharmaceutical chemistry, though its toxicological profile remains understudied .

属性

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 3-Chloro-5-fluorophenylacetone or 3-Chloro-5-fluorobenzaldehyde

- The most common synthetic approach involves reductive amination, where 3-chloro-5-fluorophenylacetone or 3-chloro-5-fluorobenzaldehyde is reacted with ammonia or ethylamine derivatives.

- Reducing agents such as sodium cyanoborohydride, sodium borohydride, or catalytic hydrogenation under acidic conditions are employed to convert the intermediate imine or iminium ion to the amine.

- Reaction conditions typically include methanol or ethanol as solvents, with temperature control to optimize yield and minimize side products.

Salt Formation

- After isolation of the free base amine, treatment with hydrochloric acid in anhydrous ether or ethanol precipitates the hydrochloride salt.

- pH control during salt formation (around pH 4–5) is critical to maximize yield and purity.

- Recrystallization from ethanol/water mixtures or purification by column chromatography (silica gel with dichloromethane/methanol eluents) is used to obtain analytically pure material.

Industrial Production Enhancements

- Continuous flow reactors and automated synthesis systems are increasingly used in industrial settings to improve process efficiency, scalability, and reproducibility.

- Precise control of reaction parameters such as temperature, pressure, and reagent concentration allows for high enantiomeric excess and product purity.

- Continuous monitoring techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for reaction progress and quality control.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | 3-chloro-5-fluorophenylacetone + ammonium acetate or ethylamine; reducing agent: NaBH3CN or catalytic hydrogenation | Methanol or ethanol solvent; temperature 25–60°C; inert atmosphere recommended |

| Purification | Column chromatography or recrystallization | Silica gel; eluent dichloromethane/methanol 95:5 to 90:10 |

| Salt formation | HCl in anhydrous ether or ethanol | pH adjusted to 4–5; precipitation of hydrochloride salt |

| Drying and storage | Vacuum drying; storage at 2–8°C under inert gas | Protect from moisture and light |

Analytical Verification of Product

- NMR Spectroscopy: 1H and 13C NMR confirm substitution pattern and amine presence (aromatic protons δ 6.8–7.2 ppm; ethylamine protons δ 3.1–3.5 ppm).

- Mass Spectrometry: ESI-MS shows molecular ion peak at m/z 210.08 ([M+H]+ for C8H10Cl2FN).

- Elemental Analysis: Confirms chlorine and fluorine content within ±0.3% deviation.

- HPLC: Reverse-phase C18 column with acetonitrile/water + 0.1% trifluoroacetic acid (TFA) mobile phase, purity >97%.

Alternative and Related Preparation Methods

- Some patents describe multi-step syntheses involving intermediates such as sulfonyl chlorides and phthalimide derivatives, followed by hydrazine hydrate treatment and acidification to obtain ethylamine hydrochloride derivatives. These methods are more complex and suited for related fluorinated amines but provide insight into advanced synthetic strategies for halogenated amines.

Summary Table of Preparation Methods

| Method | Starting Material | Reducing Agent | Solvent | Key Conditions | Purification Method | Yield/Purity Notes |

|---|---|---|---|---|---|---|

| Reductive amination (common) | 3-chloro-5-fluorophenylacetone or benzaldehyde | Sodium cyanoborohydride or catalytic hydrogenation | Methanol/Ethanol | 25–60°C, inert atmosphere | Recrystallization, chromatography | High yield, purity >97%, enantiomeric excess maintained |

| Multi-step (patent style) | 2-fluoroethanol derivatives | Various (hydrazine hydrate, acidification) | DMF, ethanol | Heating reflux, pH control | Recrystallization | Complex, for related amines |

Research Findings and Practical Notes

- The hydrochloride salt form is preferred for its enhanced stability and solubility.

- Solubility is higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), facilitating biological assays.

- Storage under inert atmosphere at low temperatures (2–8°C) in amber containers prevents degradation.

- Reaction monitoring by TLC and LC-MS is essential to minimize byproducts and optimize yields.

- Industrial processes increasingly adopt continuous flow technology to improve scalability and reproducibility.

化学反应分析

Types of Reactions

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl ethanamines.

科学研究应用

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has several key applications in scientific research:

Organic Synthesis

- Role : Serves as an intermediate in the synthesis of more complex organic molecules.

- Reactions : Can undergo oxidation to form imines or nitriles, reduction to produce alkanes, and nucleophilic aromatic substitution reactions to introduce other functional groups.

Pharmaceutical Development

- Potential Uses : Investigated for its potential in developing new pharmaceuticals targeting neurological disorders and other medical conditions.

- Biological Activity : Preliminary studies suggest it may influence neurotransmitter levels or receptor activity, although further research is necessary to elucidate its mechanism of action .

Agrochemical Production

- Applications : Utilized as a building block in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that may exhibit enhanced efficacy due to its unique chemical structure .

Case Study 1: Neuropharmacological Research

A study exploring the effects of this compound on neurotransmitter systems revealed that the compound may act as a modulator for certain receptors involved in mood regulation. This highlights its potential therapeutic applications in treating depression and anxiety disorders.

Case Study 2: Synthesis of Novel Agrochemicals

Research focused on synthesizing new agrochemical agents using this compound as a precursor demonstrated improved pest resistance and lower environmental impact compared to traditional agrochemicals.

作用机制

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

相似化合物的比较

Structural Analogs: Substituent Position and Halogenation

Key structural analogs differ in halogen positions, substituent groups, or stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Position Effects :

- Fluorine at position 5 (target compound) vs. 4 or 2 in analogs alters electronic distribution and steric effects. For example, the 3-Cl-5-F configuration may enhance dipole moments compared to 3-Cl-4-F .

- The 3-Chloro-4-ethoxy-5-methoxy analog (Table 1) demonstrates how bulky substituents reduce solubility but increase molecular weight .

Stereochemical Impact :

- Enantiomers (R and S) of the target compound exhibit identical molecular formulas but divergent biological interactions. For instance, (R)-enantiomers often show higher receptor binding affinity in chiral amines .

Physicochemical and Functional Differences

- Solubility: The target compound’s hydrochloride salt improves water solubility compared to non-salt forms. In contrast, analogs with ethoxy/methoxy groups (e.g., C₁₀H₁₅Cl₂NO₂) are less polar and more lipophilic .

- Stability: Halogenated derivatives like 3-FDCK () with cyclohexanone backbones are less stable under acidic conditions than aryl-ethylamines .

生物活性

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is with a molecular weight of approximately 173.62 g/mol. The hydrochloride form enhances solubility in water, which is crucial for biological applications.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been studied as a monoamine neurotransmitter reuptake inhibitor , particularly affecting serotonin and norepinephrine transporters. This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Additionally, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest moderate efficacy, necessitating further investigation to confirm these findings .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |

| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against colorectal cancer cell lines such as HCT116, HT29, and SW620. It demonstrated selective cytotoxicity compared to non-cancerous colon cells . The unique structural features contribute to its efficacy in targeting cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 5.0 | High |

| HT29 | 7.5 | Moderate |

| SW620 | 6.0 | High |

Study on Neurotransmitter Modulation

A study explored the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels, suggesting its potential as an antidepressant agent .

Investigation of Enzyme Inhibition

Another research focused on the enzyme inhibition profile of the compound, particularly its effect on tyrosinase activity. It was found to inhibit tyrosinase with an IC50 value comparable to known inhibitors like kojic acid .

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Kojic Acid | 12 |

常见问题

Q. What are the recommended synthetic routes for 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination of 3-chloro-5-fluorophenylacetone using sodium cyanoborohydride or catalytic hydrogenation under acidic conditions. Key steps include:

- Intermediate preparation : React 3-chloro-5-fluorophenylacetone with ammonium acetate in methanol, followed by reduction.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the free base.

- Salt formation : Treat the free base with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt .

Optimization : Adjust pH during salt formation (pH 4–5) and monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, ethylamine protons at δ 3.1–3.5 ppm).

- Mass spectrometry : ESI-MS to confirm molecular ion peaks ([M+H] at m/z 210.08 for CHClFN) .

- Elemental analysis : Validate Cl and F content (±0.3% deviation).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97%) .

Q. What solvents and storage conditions are appropriate for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water or ethanol. Pre-dissolve in DMSO for biological assays .

- Storage : Store at 2–8°C under inert gas (argon) in amber vials to prevent degradation. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in chiral derivatives of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of ethanol/water. Use SHELXL for refinement and ORTEP-3 for visualization to confirm absolute configuration (e.g., (S)-enantiomer) .

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to determine enantiomeric excess (>99% for (S)-isomer) .

Q. How can researchers address contradictions in reported stability data under varying pH and temperature?

Methodological Answer:

- Kinetic studies : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC and identify products (e.g., dehalogenation or oxidation byproducts) .

- pH-dependent stability : Use buffered solutions (pH 1–10) and track decomposition rates. For example, the compound is stable at pH 4–6 but hydrolyzes rapidly in alkaline conditions (>pH 8) .

Q. What experimental strategies are recommended for elucidating its mechanism in pharmacological assays?

Methodological Answer:

- In vitro binding assays : Use radiolabeled ligands (e.g., -tagged analogs) to study receptor affinity (e.g., serotonin or dopamine receptors). Include positive/negative controls (e.g., ketanserin for 5-HT antagonism) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified halogen substituents (e.g., replacing Cl with Br) and compare IC values in target assays .

Q. How can bioaccumulation potential be assessed given limited ecotoxicological data?

Methodological Answer:

- Partition coefficient (log P) : Measure via shake-flask method (octanol/water) to estimate lipophilicity (predicted log P ~2.1).

- In silico modeling : Use EPI Suite or TEST software to predict bioaccumulation (BCF >500 suggests high risk). Validate with zebrafish embryo assays (OECD TG 236) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility values across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。